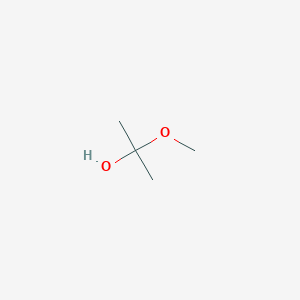

2-methoxypropan-2-ol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-methoxypropan-2-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of propylene oxide with methanol. The process is optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the reaction .

化学反応の分析

Key Observations

-

Carbocation stability eliminates rearrangement risks, favoring direct elimination .

-

Sulfuric acid suppresses nucleophilic substitution due to poor nucleophilicity of HSO<sub>4</sub><sup>−</sup>, favoring elimination .

Key Observations

-

The reaction equilibrium favors acetone and methanol at elevated temperatures .

-

Reversibility is demonstrated by reformation of 2-methoxypropan-2-ol under acidic conditions .

Reactivity with Epoxides and Isocyanates

This compound reacts with epoxides (e.g., propylene oxide) in base-catalyzed ring-opening reactions, forming glycol ethers . For example:

Note : Such reactions are industrially significant for solvent synthesis .

Oxidative Stability

Tertiary alcohols like this compound are resistant to oxidation under mild conditions. Strong oxidizers (e.g., KMnO<sub>4</sub>) may degrade the molecule, but no specific studies were identified in the provided sources.

Critical Research Findings

-

Carbocation Stability : Acid-catalyzed dehydration avoids carbocation rearrangements due to the tertiary structure .

-

Selectivity in Base Cleavage : The reversibility of the reaction with hydroxide highlights thermodynamic control favoring stable products .

-

Industrial Relevance : High selectivity (>90%) in glycol ether synthesis is achieved using MgO catalysts .

科学的研究の応用

Industrial Applications

1. Solvent in Coatings and Paints

2-Methoxypropan-2-ol is widely used as a solvent in the formulation of paints, varnishes, and coatings. Its properties allow for effective dissolution of resins and pigments, enhancing the application and finish of these products. It is particularly valuable in two-component epoxy systems and graffiti removers .

2. Cleaning Products

This compound serves as a solvent in various cleaning formulations, including automotive cleaners, window cleaners, and industrial degreasers. Its ability to dissolve oils and greases makes it effective for both household and commercial cleaning applications .

3. Chemical Intermediate

In chemical manufacturing, this compound is utilized as an intermediate in the production of propylene glycol methyl ether acetate (PGMEA), which is essential for producing coatings and inks . It acts as a coupling agent in ink formulations, improving the stability and performance of inks used in printing processes .

Health and Safety Assessments

Research has shown that while this compound is effective in its applications, it also poses certain health risks that necessitate careful handling:

- Developmental Toxicity : The European Commission has classified this compound as having potential developmental toxicity based on animal studies. Observations include effects on the reproductive system and developmental impacts on offspring at higher exposure levels .

- Toxicological Studies : Various studies have indicated that exposure to high concentrations may lead to irritative effects on the skin and eyes, though it has been deemed non-genotoxic in several assays. The no-observed-adverse-effect levels (NOAELs) have been established for different exposure routes .

Case Studies

Case Study 1: Use in Nail Care Products

A safety assessment by the Cosmetic Ingredient Review found that methoxyisopropanol (a related compound) was safe for use in nail care products at specified concentrations. It was non-irritating to skin and minimally irritating to eyes, supporting its safe application in personal care formulations .

Case Study 2: Industrial Exposure Assessment

In a study assessing occupational exposure to propylene glycol monomethyl ether, workers handling this solvent were monitored for potential health effects. Results indicated that while there were instances of mild irritation at high exposure levels, no significant long-term health risks were observed when proper safety measures were implemented .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Coatings | Paints, varnishes, epoxy systems | Enhances dissolution of resins |

| Cleaning Products | Automotive cleaners, industrial degreasers | Effective at dissolving oils |

| Chemical Manufacturing | Intermediate for PGMEA production | Essential for inks and coatings |

| Personal Care | Nail care products | Safe at specified concentrations |

作用機序

The mechanism of action of 2-methoxypropan-2-ol involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and dipole-dipole interactions, enhancing the solubility and reactivity of compounds in solution .

類似化合物との比較

Similar Compounds

1-Methoxy-2-propanol:

2-Methoxy-1-propanol: Another isomer with similar properties but different structural arrangement.

Dipropylene glycol methyl ether: A related compound with a longer carbon chain and similar solvent properties

Uniqueness

2-methoxypropan-2-ol is unique due to its balanced properties of low toxicity, high solvency, and versatility in various applications. Its ability to dissolve both polar and non-polar substances makes it a valuable solvent in many industrial and research settings .

特性

CAS番号 |

72360-66-8 |

|---|---|

分子式 |

C4H10O2 |

分子量 |

90.12 g/mol |

IUPAC名 |

2-methoxypropan-2-ol |

InChI |

InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3 |

InChIキー |

BFSUQRCCKXZXEX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(O)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。